Methanamine, N-(cyclohexylmethylene)-
Description
Methanamine, N-(cyclohexylmethylene)-, is an imine derivative formed by the condensation of methanamine (CH₃NH₂) with a cyclohexyl-substituted aldehyde or ketone. This compound features a cyclohexyl group attached to a methylene (-CH=) moiety, which is further bonded to the nitrogen atom of methanamine. Structurally, it belongs to the class of Schiff bases, characterized by the R₁R₂C=NR₃ functional group.
Properties
CAS No. |
53106-92-6 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-cyclohexyl-N-methylmethanimine |
InChI |
InChI=1S/C8H15N/c1-9-7-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
VGUGMPKRNPKTDI-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(cyclohexylmethylene)- can be synthesized through several methods. One common approach involves the reaction of methanamine with cyclohexylmethylene chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of Methanamine, N-(cyclohexylmethylene)- often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(cyclohexylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohexylmethylene oxides.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of substituted methanamine derivatives.
Scientific Research Applications
Methanamine, N-(cyclohexylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methanamine, N-(cyclohexylmethylene)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Methanamine, N-(cyclohexylmethylene)-, and its analogs:
Spectral and Analytical Comparisons
- 1H-NMR : For (Z)-N-(cyclohexylmethylene)benzenamine oxide (), cyclohexyl protons resonate between 0.96–1.80 ppm, while aromatic protons appear at 7.21–7.26 ppm. In contrast, N-(4-chlorophenylmethylene)methanamine () exhibits aromatic protons at similar regions (~7.2 ppm) but with distinct splitting due to the chlorine substituent.
- 13C-NMR : The cyclohexyl carbons in analogous compounds () appear at 24.8–34.6 ppm, whereas the imine carbon (C=N) resonates at ~142.7 ppm.
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